2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine
Description
2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-nitroaniline is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a chloro group, a nitro group, and a boron-containing dioxaborinan ring, making it an interesting subject for research in organic synthesis, drug discovery, and material science.
Properties
Molecular Formula |
C11H14BClN2O4 |
|---|---|
Molecular Weight |
284.50 g/mol |
IUPAC Name |
2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-nitroaniline |
InChI |
InChI=1S/C11H14BClN2O4/c1-11(2)5-18-12(19-6-11)7-3-8(13)10(14)9(4-7)15(16)17/h3-4H,5-6,14H2,1-2H3 |
InChI Key |
HHUSNUWIIABUMY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C(=C2)Cl)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-nitroaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-4-nitroaniline with 5,5-dimethyl-1,3,2-dioxaborinane under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-nitroaniline may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The boron-containing dioxaborinan ring can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, oxidizing agents such as potassium permanganate or chromium trioxide, and catalysts like palladium or nickel complexes. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-aminoaniline, while substitution of the chloro group can produce various derivatives with different functional groups.
Scientific Research Applications
2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-nitroaniline has a wide range of applications in scientific research, including:
Organic Synthesis: Its unique structure makes it a valuable building block for the synthesis of complex organic molecules.
Drug Discovery: The compound’s potential biological activity is of interest in the development of new pharmaceuticals.
Material Science: Its boron-containing ring structure can be utilized in the design of novel materials with specific properties, such as improved thermal stability or electronic conductivity.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-nitroaniline depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The boron-containing ring can also participate in unique chemical interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-nitroaniline can be compared with similar compounds, such as:
2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol: This compound shares a similar boron-containing ring structure but lacks the nitro group, resulting in different chemical properties and applications.
2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)pyridine:
3-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: This compound features a pyridine ring instead of an aniline ring, leading to different chemical behavior and applications.
These comparisons highlight the uniqueness of 2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-nitroaniline and its potential for diverse scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
